2-(5-Amino-2-bromo-4-fluorophenyl)butanoate
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Overview
Description
2-(5-Amino-2-bromo-4-fluorophenyl)butanoate is an organic compound with the molecular formula C10H11BrFNO2 It is a derivative of phenylbutanoate, featuring amino, bromo, and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-bromo-4-fluorophenyl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Esterification: The formation of the butanoate ester.
These reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-bromo-4-fluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, amines, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutanoic acid derivatives, while reduction could produce various amines and alcohols .
Scientific Research Applications
2-(5-Amino-2-bromo-4-fluorophenyl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-bromo-4-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate
- 2-Bromo-4-fluorobenzoic acid
- 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene
Uniqueness
2-(5-Amino-2-bromo-4-fluorophenyl)butanoate is unique due to its specific combination of amino, bromo, and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H10BrFNO2- |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-(5-amino-2-bromo-4-fluorophenyl)butanoate |
InChI |
InChI=1S/C10H11BrFNO2/c1-2-5(10(14)15)6-3-9(13)8(12)4-7(6)11/h3-5H,2,13H2,1H3,(H,14,15)/p-1 |
InChI Key |
BZABNWFKPZWEOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1=CC(=C(C=C1Br)F)N)C(=O)[O-] |
Origin of Product |
United States |
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